molecular formula C4H5N3O2S B1625476 3-Methyl-4-nitro-1,2-thiazol-5-amine CAS No. 40184-32-5

3-Methyl-4-nitro-1,2-thiazol-5-amine

Cat. No.: B1625476
CAS No.: 40184-32-5
M. Wt: 159.17 g/mol
InChI Key: PYRFGRMRABTCCV-UHFFFAOYSA-N
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Description

3-Methyl-4-nitro-1,2-thiazol-5-amine is a heterocyclic organic compound featuring a thiazole ring, which consists of sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-nitro-1,2-thiazol-5-amine typically involves the nitration of 3-methyl-1,2-thiazol-5-amine. This process can be achieved by adding the amine to concentrated sulfuric acid at low temperatures (0-10°C) to ensure a cleaner product .

Industrial Production Methods: Industrial production methods for thiazole derivatives often involve the use of α-aminonitriles and dithioformic or dithiophenacetic acids. These reactions yield 5-aminothiazoles, which can be further modified to produce various thiazole derivatives .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-nitro-1,2-thiazol-5-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 3-methyl-4-amino-1,2-thiazol-5-amine .

Scientific Research Applications

3-Methyl-4-nitro-1,2-thiazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-nitro-1,2-thiazol-5-amine involves its interaction with various molecular targets and pathways. The compound can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

  • 2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid
  • 4-Methyl-1,3-thiazole-5-amine
  • 2-Methyl-4-nitro-1,3-thiazole

Comparison: 3-Methyl-4-nitro-1,2-thiazol-5-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research .

Properties

IUPAC Name

3-methyl-4-nitro-1,2-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S/c1-2-3(7(8)9)4(5)10-6-2/h5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRFGRMRABTCCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505008
Record name 3-Methyl-4-nitro-1,2-thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40184-32-5
Record name 3-Methyl-4-nitro-1,2-thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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